molecular formula C8H11NO2 B1455994 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 61296-13-7

1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No. B1455994
CAS RN: 61296-13-7
M. Wt: 153.18 g/mol
InChI Key: ZIIBGHUPSHQDEW-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately :

Scientific Research Applications

  • Phytotoxic Activity in Agriculture

    • 1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one, synthesized from dehydroacetic acid, shows promising applications in agriculture due to its phytotoxic activity. Studies have revealed that derivatives of this compound can selectively inhibit the growth of certain plant species, suggesting potential use in developing herbicides with targeted effects. The compound demonstrated significant phytotoxic selectivity, being more active against dicotyledonous species like Ipomoea grandifolia and Cucumis sativus compared to monocotyledonous species like Sorghum bicolor (Demuner et al., 2009).
  • Green Synthesis in Chemical Production

    • The compound has been used in the green synthesis of 3,3′-benzylidenebis derivatives through a multi-component reaction in ionic liquid. This process highlights an environmentally friendly approach to chemical synthesis, avoiding the use of volatile organic solvents and allowing for the reuse of ionic liquid with minimal efficiency loss (Shi et al., 2008).
  • Synthesis of Biologically Active Compounds

    • Research demonstrates the utility of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one in synthesizing biologically active products. A simple and efficient one-pot route has been developed for synthesizing various derivatives that could have biological applications, leveraging inexpensive starting materials and a catalyst-free condition (Hoseinpour et al., 2020).
  • Drug Solubility Enhancement

    • The solubility of drug-like compounds is a critical aspect of pharmaceutical development. Research involving 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one has contributed to developing methods for enhancing drug solubility, particularly through the formation of amine salts using ultrasound irradiation. This approach offers significant reductions in reaction times and utilizes renewable solvents, making it an environmentally friendly option (Machado et al., 2013).
  • Molecular Structure Analysis

    • Investigations into the molecular structures of derivatives of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one have provided insights into hydrogen bonding and molecular packing in crystals. Understanding these molecular structures is vital for various applications in material science and pharmaceutical development (Kuleshova & Khrustalev, 2000).
  • NMR Spectroscopy in Chemical Analysis

    • High-resolution NMR spectroscopy of compounds derived from 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one has been instrumental in analyzing molecular conformations and interactions, particularly in understanding the surprising chemical shifts of methyl group protons. These studies contribute to the broader field of chemical analysis and molecular characterization (Manimekalai et al., 2008).

Safety And Hazards

1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one’s safety profile should be assessed based on available data. Researchers must consider potential toxicity, environmental impact, and handling precautions. Consult safety data sheets for detailed information .

properties

IUPAC Name

1-ethyl-4-hydroxy-6-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-9-6(2)4-7(10)5-8(9)11/h4-5,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIBGHUPSHQDEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=CC1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50715692
Record name 1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>23 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661578
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

CAS RN

61296-13-7
Record name 61296-13-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142144
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Kamali, S Shahi - Organic Preparations and Procedures …, 2022 - Taylor & Francis
4-Hydroxy-2-pyridones are unsaturated six-membered cyclic compounds that occur in nature as secondary alkaloid metabolites. 1 They play roles as chemical mediators in regulating …
Number of citations: 1 www.tandfonline.com
UK Wanninayake - 2016 - search.proquest.com
The chemical industry has been dependent on petroleum-derived carbon for commodity chemicals for the past number of decades, but this practice is not sustainable. With the increase …
Number of citations: 4 search.proquest.com
GA Kraus, UK Wanninayake, J Bottoms - Tetrahedron Letters, 2016 - Elsevier
At ambient temperature, triacetic acid lactone reacts with amines to produce 4-amino-2-pyrones. If the temperature is raised to 100 C, 4-hydroxy-2-pyridones are generated. …
Number of citations: 34 www.sciencedirect.com

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